4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a benzyloxy group, an oxadiazole ring, and a benzo[b][1,4]oxazin-3(4H)-one moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and benzo[b][1,4]oxazin-3(4H)-one rings are likely to be planar, while the benzyloxy group could introduce some steric hindrance .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the benzyloxy group could be cleaved under acidic conditions to yield a phenol . The oxadiazole ring is generally stable but could be reduced to an amine under certain conditions .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-[4-(benzyloxy)phenyl]glycinamide, have been found to target leukotriene a-4 hydrolase .
Mode of Action
The benzyloxy group in the compound structure could potentially enhance reactivity due to the adjacent aromatic ring . This could influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that similar compounds have shown antibacterial activities, potentially affecting proteomics-mediated protein pathways .
Pharmacokinetics
Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion properties .
Result of Action
A compound with a similar structure, n-[4-(benzyloxy)phenyl]glycinamide, has been found to inhibit egfr kinase at a concentration of 205µM .
properties
IUPAC Name |
2-methyl-4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-17-25(29)28(21-9-5-6-10-22(21)31-17)15-23-26-24(27-32-23)19-11-13-20(14-12-19)30-16-18-7-3-2-4-8-18/h2-14,17H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQSBALLVOPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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